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Compound of Interest

Compound Name:
N-(cyclohexylmethyl)prop-2-

enamide

CAS No.: 103297-86-5

Cat. No.: B2767104

Get Quote

Technical Support Center: Ticket #8492 Subject: Reaction Kinetics Optimization for N-
(cyclohexylmethyl)prop-2-enamide Status: Open Assigned Specialist: Dr. A. Vance, Senior

Application Scientist[1]

Executive Summary
You are encountering challenges with N-(cyclohexylmethyl)prop-2-enamide (CAS: 103297-

86-5).[1] Based on your inquiry, the "kinetics optimization" likely refers to one of two distinct

phases in your workflow:

Synthesis Kinetics: Maximizing the rate of amide formation while minimizing the competing

hydrolysis of acryloyl chloride.

Warhead Reactivity: Accurately measuring the Michael addition kinetics (

) of this acrylamide warhead against biological thiols (e.g., Cysteine, Glutathione).
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This guide addresses both, treating the molecule as a covalent modifier for drug discovery

applications.[2][3][4][5]

Part 1: Synthesis Optimization (The "Make")
Objective: High-yield synthesis via Schotten-Baumann conditions without polymerization.

Context: The reaction between cyclohexylmethylamine and acryloyl chloride is highly

exothermic. The kinetic challenge is that the rate of hydrolysis (

) for acryloyl chloride often competes with the rate of amidation (

), especially if mixing is poor.

Troubleshooting Guide
Q: My reaction yields are inconsistent (40-70%), and the product sometimes solidifies into an

insoluble gel. What is happening? A: You are likely facing two competing kinetic issues: Local

Exotherms and Radical Polymerization.

The Exotherm Issue: Acryloyl chloride reacts violently. If you add it too fast, local

temperatures spike. High T increases

(hydrolysis) faster than

, generating acrylic acid impurities.

The Gel Issue: The "insoluble gel" is poly(N-(cyclohexylmethyl)acrylamide). This happens

when the reaction heat generates free radicals.

Protocol Adjustment:

Temperature: Maintain -10°C to 0°C during addition. Do not allow the internal temp to cross

5°C.

Inhibitors: Add 4-Methoxyphenol (MEHQ) (200 ppm) to the reaction mixture before adding

the acid chloride. This acts as a radical sink.

Phase Transfer: If using a biphasic system (DCM/Water), add a phase transfer catalyst (e.g.,

TBAB) to accelerate
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by bringing the amine to the interface.

Q: I see a "double-addition" impurity by LC-MS (M+ mass corresponds to dimer). Is this

polymerization? A: No, this is likely the Aza-Michael Adduct.

Mechanism: The product (N-(cyclohexylmethyl)prop-2-enamide) contains an electron-

deficient alkene.[1] Excess unreacted amine can attack this alkene (Michael addition),

forming a dimer.

Fix: Ensure you use a slight excess of the electrophile (acryloyl chloride, 1.1 eq) rather than

the amine, or quench immediately upon consumption of the amine.

Visual Workflow: Synthesis Logic

Reagents:
Cyclohexylmethylamine + Acryloyl Chloride

Check Temp
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Caption: Kinetic pathways during synthesis. Path B is the only desired outcome; A, C, and D

are parasitic reactions driven by poor temperature control or stoichiometry.
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Part 2: Warhead Reactivity (The "Measure")
Objective: Determining the potency of the acrylamide as a covalent inhibitor.

Context: In drug development, this molecule is a "Type 2" covalent warhead. It targets non-

catalytic cysteines. You need to measure

(efficiency) or

(half-life) with Glutathione (GSH).[1][4]

Troubleshooting Guide
Q: My kinetic plots for GSH reactivity are not following pseudo-first-order kinetics (

). Why? A: This is a classic issue with acrylamides.

Reversibility: Unlike vinyl sulfones, acrylamides can be reversible Michael acceptors. If your

plot curves off, the reaction might be reaching equilibrium rather than completion.

GSH Oxidation: If you are not using degassed solvents, GSH oxidizes to GSSG (disulfide),

changing the effective concentration of the nucleophile.

Protocol: The "Gold Standard" GSH Assay

Buffer: 100 mM Potassium Phosphate, pH 7.4 (mimics physiological pH).

Temperature: 37°C.

Concentrations:

Compound: 10 µM (Keep low to avoid solubility issues).

GSH: 500 µM (50x excess ensures pseudo-first-order conditions).

Internal Standard: Indomethacin or Warfarin (must be non-reactive).

Detection: LC-MS/MS monitoring the disappearance of the parent peak (153 Da).

Q: The reaction is too slow to measure (
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hours). How do I optimize the assay? A:N-alkyl acrylamides are "soft" electrophiles and
relatively unreactive compared to acryloyl chlorides.

Optimization: Increase pH to 8.0.

Why? The reactive species is the thiolate anion (

), not the thiol (

). The pKa of GSH is ~8.7. Raising pH from 7.4 to 8.0 significantly increases the fraction of
deprotonated thiolate, accelerating the reaction kinetics for easier measurement. Note: You
must mathematically correct the rate constant back to pH 7.4 for biological relevance.

Data Table: Solvent Effects on Kinetics
Solvent choice in your assay dramatically shifts the observed rate constant (

).

Solvent System
Relative Rate (

)
Mechanistic Insight Recommendation

Water (PBS) 1.0 (Baseline)

H-bonding stabilizes

the transition state

(oxyanion hole).[1]

Preferred for

biological relevance.

[6]

DMSO/Water (1:1) 0.4 - 0.6

DMSO solvates the

transition state poorly

compared to water.[1]

Use only if solubility is

critical.

Acetonitrile < 0.1

Lack of H-bond

donors slows Michael

addition significantly.

[1]

Avoid for kinetic

assays.

Part 3: Mechanism of Action
The biological activity of N-(cyclohexylmethyl)prop-2-enamide relies on the formation of a

covalent bond with a cysteine residue (e.g., Cys481 in BTK or similar targets).[1]
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Mechanism:

Association: The cyclohexyl group docks into a hydrophobic pocket (

).

Nucleophilic Attack: The sulfur of cysteine attacks the

-carbon of the acrylamide.

Transition State: An enolate intermediate forms, stabilized by the oxyanion hole (NH of the

amide).

Product: The enolate is protonated to form the stable thioether adduct.

Visual Workflow: Michael Addition Pathway

Acrylamide Warhead
(Electrophile)
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Caption: The kinetic pathway for covalent inhibition. Optimization aims to maximize k_inact

(step 2) while maintaining specificity (step 1).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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